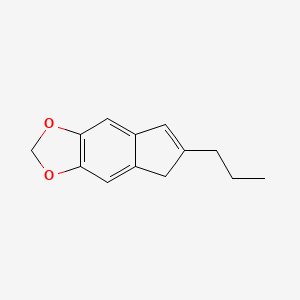

Propylmethylenedioxyindene

Description

Propylmethylenedioxyindene is a compound studied for its vasodilatory properties, particularly in the context of modulating vascular smooth muscle activity. It is hypothesized to act intracellularly, distinguishing it from classical calcium channel blockers or calmodulin antagonists. In experimental models, such as the rat portal vein, this compound demonstrates broad inhibitory effects on both spontaneous contractile activity and responses induced by potassium (K⁺) depolarization or phenylephrine (an α1-adrenergic agonist).

Properties

CAS No. |

88750-74-7 |

|---|---|

Molecular Formula |

C13H14O2 |

Molecular Weight |

202.25 g/mol |

IUPAC Name |

6-propyl-5H-cyclopenta[f][1,3]benzodioxole |

InChI |

InChI=1S/C13H14O2/c1-2-3-9-4-10-6-12-13(15-8-14-12)7-11(10)5-9/h4,6-7H,2-3,5,8H2,1H3 |

InChI Key |

SAFNVXVYZAWNNO-UHFFFAOYSA-N |

SMILES |

CCCC1=CC2=CC3=C(C=C2C1)OCO3 |

Canonical SMILES |

CCCC1=CC2=CC3=C(C=C2C1)OCO3 |

Synonyms |

pr-MDI propylmethylenedioxyindene |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Key Compounds for Comparison

Propylmethylenedioxyindene has been evaluated alongside the following classes of compounds:

- Calcium Channel Blockers : Nifedipine, diltiazem, verapamil, flunarizine.

- Calmodulin Antagonists : Trifluoperazine, W6.

- Dual-Action Agents : Bepridil (calcium channel blocker and calmodulin antagonist).

Mechanistic Differences

Table 1: Comparative Mechanisms and Efficacy

Research Findings

This compound vs. Calcium Channel Blockers :

this compound uniformly inhibits both phasic and tonic contractile responses to K⁺ and phenylephrine, unlike nifedipine or verapamil, which preferentially suppress voltage-dependent Ca²⁺ influx. This suggests this compound targets intracellular processes downstream of membrane depolarization .This compound vs. Calmodulin Antagonists :

While trifluoperazine and W7 inhibit calmodulin-mediated signaling, this compound’s effects are broader, implying a distinct intracellular mechanism unrelated to calmodulin antagonism .This compound vs. Bepridil : Bepridil shares this compound’s ability to equally inhibit all contractile components. However, bepridil’s dual action (calcium channel blockade + calmodulin antagonism) contrasts with this compound’s singular intracellular focus, highlighting mechanistic diversity among broad-spectrum inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.